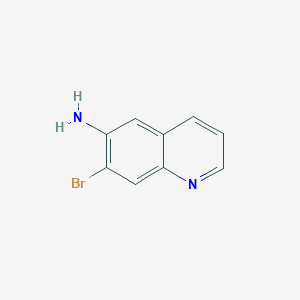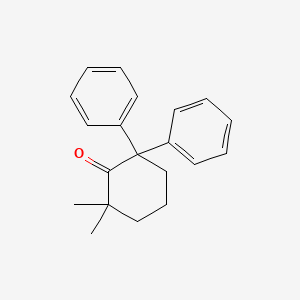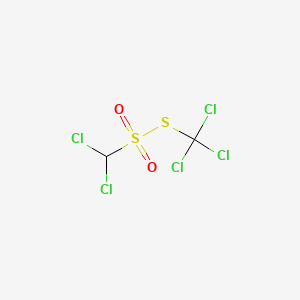
4-(Chloroacetyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloroacetyl)benzoyl chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of both a chloroacetyl group and a benzoyl chloride group attached to a benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
4-(Chloroacetyl)benzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chlorides.
Industrial production methods for this compound often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products.
Analyse Des Réactions Chimiques
4-(Chloroacetyl)benzoyl chloride undergoes a variety of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride groups in this compound are highly reactive towards nucleophiles such as amines, alcohols, and thiols. These reactions typically result in the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Chloroacetyl)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: The compound can undergo Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, leading to the formation of various substituted aromatic ketones.
Common reagents used in these reactions include aluminum chloride, water, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific nucleophile and reaction conditions used.
Applications De Recherche Scientifique
4-(Chloroacetyl)benzoyl chloride has several scientific research applications, including:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those containing benzoyl and chloroacetyl functional groups.
Agrochemical Production: The compound is used in the production of herbicides, insecticides, and fungicides.
Material Science: It is used in the synthesis of polymers and other advanced materials with specific functional properties.
Biological Research: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Mécanisme D'action
The mechanism of action of 4-(Chloroacetyl)benzoyl chloride involves its reactivity towards nucleophiles. The acyl chloride groups in the compound are highly electrophilic and readily react with nucleophilic groups such as amines, alcohols, and thiols. This reactivity allows the compound to form covalent bonds with various biological molecules, which can be used to study enzyme mechanisms and protein-ligand interactions.
Comparaison Avec Des Composés Similaires
4-(Chloroacetyl)benzoyl chloride can be compared with other acyl chlorides such as benzoyl chloride and chloroacetyl chloride. While benzoyl chloride contains only a benzoyl group and chloroacetyl chloride contains only a chloroacetyl group, this compound contains both functional groups, making it a versatile intermediate in organic synthesis.
Similar compounds include:
Benzoyl chloride: Used in the synthesis of benzoyl derivatives and as a reagent in organic chemistry.
Chloroacetyl chloride: Used in the synthesis of chloroacetyl derivatives and as a reagent in organic chemistry.
4-Chlorobenzoyl chloride: Used in the synthesis of 4-chlorobenzoyl derivatives and as a reagent in organic chemistry.
The presence of both benzoyl and chloroacetyl groups in this compound makes it unique and useful for specific synthetic applications that require both functional groups.
Propriétés
Numéro CAS |
76597-66-5 |
|---|---|
Formule moléculaire |
C9H6Cl2O2 |
Poids moléculaire |
217.05 g/mol |
Nom IUPAC |
4-(2-chloroacetyl)benzoyl chloride |
InChI |
InChI=1S/C9H6Cl2O2/c10-5-8(12)6-1-3-7(4-2-6)9(11)13/h1-4H,5H2 |
Clé InChI |
UNVAAHUVBSVHMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CCl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13958994.png)

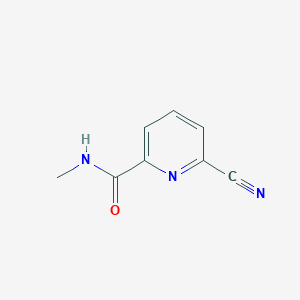
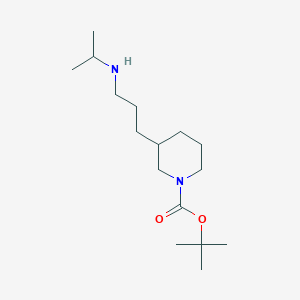
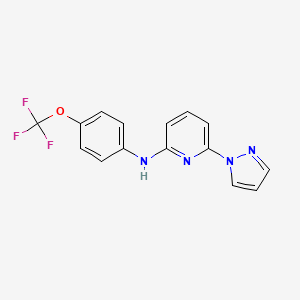
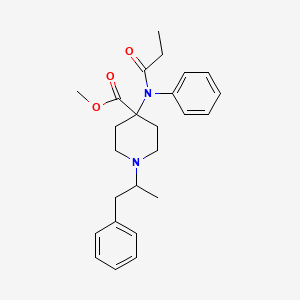

![Cyclopenta[d]imidazole-2,5(1H,3H)-dithione](/img/structure/B13959043.png)


